Chiral Purity and Enantiomeric Excess: Distinct Procurement Specifications for (R)- vs. (S)-Enantiomers
Commercial suppliers of (S)-1-benzyl-3-hydroxypiperidin-2-one report synthetic yields ranging from 54% to 100% with enantiomeric excess values exceeding 95% for optimized asymmetric routes, while the (R)-enantiomer is offered with defined stereochemical purity as a key procurement differentiator [1]. The racemic mixture (CAS 111492-68-3) lacks stereochemical specification, making enantiopure forms essential for applications requiring defined chirality. The availability of both (R)- and (S)-enantiomers with high ee (>95%) enables controlled stereochemical outcomes in downstream synthetic applications, a feature not uniformly available across other N-benzyl piperidinone analogs.
| Evidence Dimension | Enantiomeric Excess (ee) for Asymmetric Synthesis Routes |
|---|---|
| Target Compound Data | ee > 95% for (S)-enantiomer; yield 54–100% depending on route |
| Comparator Or Baseline | Racemic 1-benzyl-3-hydroxypiperidin-2-one (CAS 111492-68-3) – no defined ee; other N-benzyl piperidinones without commercial chiral availability |
| Quantified Difference | >95% ee vs. 0% ee (racemic) or unavailable chiral forms |
| Conditions | Asymmetric synthesis via ring expansion or direct hydroxylation of piperidine derivatives |
Why This Matters
Procurement of enantiopure (R)- or (S)-forms with documented >95% ee is critical for asymmetric synthesis applications where stereochemical outcome directly impacts downstream product purity and biological activity.
- [1] Kuujia. (n.d.). Cas no 614754-32-4 ((R)-1-Benzyl-3-hydroxypiperidin-2-one). Retrieved April 14, 2026. View Source
